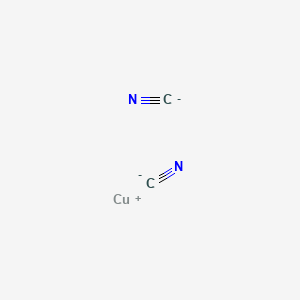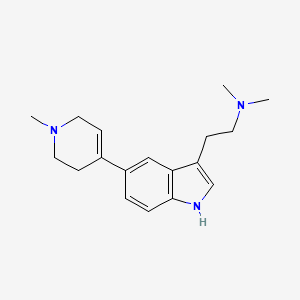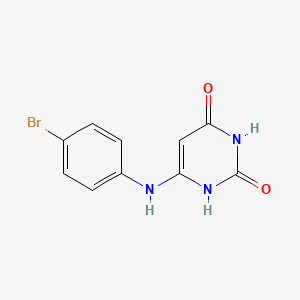![molecular formula C15H20N2 B3062258 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 21000-95-3](/img/structure/B3062258.png)
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
Vue d'ensemble
Description
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in brain regions associated with learning and memory .
Mode of Action
The compound acts as a potent and selective antagonist at the 5-HT6 receptor . It shows potent in vitro binding affinity and functional antagonistic activity at the 5-HT6R . The antagonism of the 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with various neurological disorders .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound has been found to selectively increase glutamate and acetylcholine levels in the brain . These neurotransmitters are associated with learning and memory . Therefore, the compound’s action on the 5-HT6R can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound has a good pharmacokinetic profile . It shows excellent selectivity and no Cytochrome P450 liabilities . .
Result of Action
The result of the compound’s action is an improvement in cognitive function, as observed in numerous animal models . By antagonizing the 5-HT6R, the compound can potentially provide effective treatment towards cognitive dysfunction associated with various neurological disorders .
Analyse Biochimique
Biochemical Properties
The compound 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole interacts with the 5-HT6 receptor . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory . Known 5-HT6 receptor antagonists have been found to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the 5-HT6 receptor . By acting as an antagonist at this receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 5-HT6 receptor, leading to functional antagonistic activity . This interaction can lead to changes in gene expression and influence various biochemical processes .
Propriétés
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCGMYNLCDVYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175210 | |
| Record name | Indole, 3-((4-methylpiperidino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21000-95-3 | |
| Record name | Indole, 3-((4-methylpiperidino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021000953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-((4-methylpiperidino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-METHYLPIPERIDINOMETHYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)



![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)
![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)

![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)

